molecular formula C22H38O2 B1233022 13,16,19-Docosatrienoic acid CAS No. 59708-86-0

13,16,19-Docosatrienoic acid

Cat. No.: B1233022
CAS No.: 59708-86-0
M. Wt: 334.5 g/mol
InChI Key: WBBQTNCISCKUMU-IUQGRGSQSA-N
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Description

Context within Polyunsaturated Fatty Acid (PUFA) Biochemistry.nih.govnih.govnih.gov

Polyunsaturated fatty acids are fundamental components of cellular structures and play crucial roles in a myriad of physiological processes. nih.gov They are characterized by the presence of two or more double bonds in their hydrocarbon chains. creative-proteomics.com The metabolism of these fatty acids, including their elongation and desaturation, is a tightly regulated process essential for maintaining cellular health. nih.gov 13,16,19-Docosatrienoic acid fits within this biochemical framework as a product of specific metabolic pathways. researchgate.net

Classification as a Very Long-Chain Fatty Acid (VLCPUFA).nih.govnih.govfoodb.ca

This compound is classified as a very long-chain fatty acid (VLCPUFA), a designation for fatty acids with an aliphatic tail of at least 22 carbon atoms. nih.govfoodb.cafoodb.ca VLCPUFAs are integral to various biological functions and are key components of cellular membranes. researchgate.net The study of these molecules is critical as imbalances can be linked to various physiological issues. researchgate.net

Omega-3 Fatty Acid Designation (22:3, n-3) and Isomeric Specificity (cis-13,16,19).nih.govresearchgate.netfoodb.cascbt.comiarc.fr

The nomenclature of this compound provides specific details about its structure. The "22:3" indicates a 22-carbon chain with three double bonds. nih.govnih.gov The "n-3" or "omega-3" designation signifies that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. nih.govscbt.com Furthermore, the isomeric specificity "cis-13,16,19" denotes that the three double bonds are located at the 13th, 16th, and 19th carbon positions, and the hydrogen atoms on either side of the double bonds are on the same side, resulting in a bent molecular structure. scbt.comcaymanchem.com This specific "cis" configuration is crucial for its biological activity. caymanchem.comcaymanchem.com

Overview of Historical and Current Research Perspectives on this compound

Historically, this compound has been considered a rare omega-3 fatty acid, not commonly found in significant amounts in normal phospholipid pools. caymanchem.comcaymanchem.com Early research often involved its use as an internal standard in fatty acid analysis due to its relative scarcity in biological samples. cas.czsi.edu

Current research, however, is beginning to shed light on its potential biological roles. Studies have detected its presence in various organisms, including the protist Euglena gracilis and in the milk of wild anthropoid primates. nih.govsi.edu More recent investigations have explored its biosynthesis through metabolic engineering in plants like Brassica carinata, highlighting a growing interest in producing this and other understudied VLCPUFAs. researchgate.net There is also emerging evidence suggesting its potential anti-inflammatory and antitumor properties, comparable in some aspects to the well-studied DHA. researchgate.netresearchgate.net Furthermore, its effects on melanogenesis are being explored, with in-silico analyses suggesting structural similarities to known anti-melanogenic lipids. mdpi.com

Significance of Investigating Rare or Understudied Fatty Acids in Biological Systems.researchgate.netcaymanchem.commdpi.comcontaminantdb.ca

The investigation of rare or understudied fatty acids like this compound is of fundamental importance for several reasons. The vast and diverse world of lipids remains largely under-explored, with the precise functions of many individual lipid molecules still unknown. stanford.edu Studying these less common fatty acids can uncover novel biological activities and metabolic pathways. mdpi.commdpi.com

The unique structural features of these molecules, such as specific double bond positions and geometries, can lead to highly specific physiological effects. rsc.org For instance, the "cis" configuration of the double bonds in this compound is considered important for its inhibitory activity on certain enzymes. caymanchem.comcaymanchem.com Understanding the roles of these rare fatty acids can provide a more complete picture of lipid metabolism and its impact on health and disease. rsc.org This knowledge could lead to the identification of new biomarkers and the development of novel therapeutic strategies for a range of conditions. mdpi.commdpi.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C22H38O2 scbt.comcaymanchem.com
Molecular Weight 334.5 g/mol nih.gov
IUPAC Name (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid nih.goviarc.fr
Classification Very Long-Chain Fatty Acid (VLCPUFA) foodb.cafoodb.ca
Omega Designation n-3 (omega-3) nih.govscbt.com
Isomeric Form cis-13,16,19 scbt.comcaymanchem.com
CAS Number 28845-86-5 foodb.cascbt.com

Properties

CAS No.

59708-86-0

Molecular Formula

C22H38O2

Molecular Weight

334.5 g/mol

IUPAC Name

(13E,16E,19E)-docosa-13,16,19-trienoic acid

InChI

InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24)/b4-3+,7-6+,10-9+

InChI Key

WBBQTNCISCKUMU-IUQGRGSQSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O

Synonyms

13,16,19-docosatrienoic acid

Origin of Product

United States

Occurrence and Natural Distribution of 13,16,19 Docosatrienoic Acid

Comparative Analysis of 13,16,19-Docosatrienoic Acid Distribution Across Diverse Biological Systems

The distribution of this compound is highly specific and limited when compared to other long-chain fatty acids. Evidence points to its presence as an endogenous metabolite in certain mammalian models, such as rats, and it has been used to study cellular functions in pigs. medchemexpress.comchemsrc.commetabolicatlas.org In contrast, its occurrence is not well-documented in the extensively studied microorganism Euglena gracilis, nor in the plant kingdom. fao.org Furthermore, it is conspicuously absent from detailed compositional analyses of common marine lipid sources like fish and krill oil, which are rich in other omega-3 fatty acids. noaa.gov This pattern of distribution underscores its rarity in the broader biological landscape.

Research on the Rarity and Scarcity of Natural Sources of this compound

Multiple scientific sources explicitly describe this compound as a "rare ω-3 fatty acid." medchemexpress.comchemsrc.com Its scarcity is a defining characteristic. Unlike the structurally related and widely distributed omega-3 fatty acids EPA and DHA, which are found abundantly in marine life and are common dietary components, this compound is not readily found in significant quantities in major natural sources. This limited natural availability means that its acquisition for research purposes typically relies on chemical synthesis rather than extraction from biological materials.

Biosynthesis and Metabolic Pathways of 13,16,19 Docosatrienoic Acid

Enzymatic Elongation and Desaturation Pathways Leading to 13,16,19-Docosatrienoic Acid

The formation of this compound is accomplished through pathways that extend the carbon chain of C18 and C20 polyunsaturated fatty acids. This process is catalyzed by a specific class of enzymes known as elongases.

A pivotal enzyme in the synthesis of DTA is an ELO-type elongase identified from the winter aconite plant, Eranthis hyemalis, and designated as EhELO1. researchgate.netresearchgate.net This enzyme is notable as the first functional ELO-type elongase (3-ketoacyl-CoA synthase) discovered in a higher plant that is involved in the biosynthesis of DTA and the related omega-6 fatty acid, docosadienoic acid (DDA). researchgate.net

EhELO1 demonstrates high activity in elongating a broad spectrum of polyunsaturated fatty acids (PUFAs) and some monounsaturated fatty acids (MUFAs). nih.gov Structural and functional analyses, including domain swapping and site-directed mutagenesis, have revealed critical regions and amino acid residues for its catalytic function. researchgate.netnih.gov For instance, a specific subdomain in the C-terminal half of EhELO1 is essential for PUFA elongation, while certain glycine, valine, and cysteine residues play key roles in defining the substrate tunnel and differentiating its function from homologous but inactive proteins. researchgate.netnih.gov The gene EhELO1 has been isolated and used in transgenic organisms to produce DTA. google.compatsnap.com

Table 1: Key Enzymes in the Engineered Biosynthesis of this compound
EnzymeSource OrganismFunction in DTA PathwayReference
EhELO1Eranthis hyemalis (Winter Aconite)Elongates ALA to ETA and ETA to DTA. Also elongates a wide range of other PUFAs. researchgate.netresearchgate.netnih.gov
CpDesXClaviceps purpurea (Fungus)An ω3 desaturase that converts linoleic acid (LA) to α-linolenic acid (ALA), increasing the precursor pool for DTA synthesis. nih.gov
PiO3FungusA VLCPUFA ω3 desaturase that converts eicosadienoic acid (EDA) to eicosatrienoic acid (ETA), providing more substrate for the final elongation step to DTA. nih.gov
EhLPAAT2Eranthis hyemalis (Winter Aconite)A lysophosphatidic acid acyltransferase that incorporates DTA and other VLCPUFAs into the sn-2 position of triacylglycerols (TAGs), increasing accumulation. researchgate.netnih.gov

The primary biosynthetic route for this compound is the omega-3 pathway. nih.gov This pathway begins with α-linolenic acid (ALA, 18:3n-3), which undergoes two sequential two-carbon elongation steps catalyzed by the EhELO1 elongase. researchgate.netnih.gov First, ALA is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then elongated again by EhELO1 to form this compound (DTA, 22:3n-3). nih.gov

A parallel omega-6 pathway also exists where EhELO1 elongates linoleic acid (LA, 18:2n-6) to eicosadienoic acid (EDA, 20:2n-6), and subsequently to docosadienoic acid (DDA, 22:2n-6). nih.gov The efficiency of DTA synthesis can be enhanced by diverting substrates from the omega-6 to the omega-3 pathway. For example, the enzyme CpDesX can convert LA into ALA, and the enzyme PiO3 can convert EDA into ETA, both of which serve as precursors for DTA. nih.gov

The EhELO1 enzyme exhibits broad substrate specificity, enabling it to act on a variety of fatty acids. This makes it a versatile tool for producing several VLCPUFAs. google.com

Table 2: Substrate Specificity of the EhELO1 Elongase
Substrate Fatty AcidReference
18:1-9 (Oleic acid) google.com
18:1-11 (Vaccenic acid) google.com
18:2-9,12 (Linoleic acid) google.com
18:3-9,12,15 (α-Linolenic acid) google.com
18:3-6,9,12 (γ-Linolenic acid) google.com
18:4-6,9,12,15 (Stearidonic acid) google.com
20:2-11,14 (Eicosadienoic acid) google.com
20:3-11,14,17 (Eicosatrienoic acid) google.com
20:4-5,8,11,14 (Arachidonic acid) google.com
20:5-5,8,11,14,17 (Eicosapentaenoic acid) google.com
22:4-7,10,13,16 (Adrenic acid) google.com
22:5-7,10,13,16,19 (Docosapentaenoic acid, n-3) google.com
22:6-4,7,10,13,16,19 (Docosahexaenoic acid) google.com

Metabolic Fates and Conversions of this compound

Once synthesized, this compound can be integrated into various cellular components or further metabolized.

This compound is incorporated into cellular lipid pools, primarily triacylglycerols (TAGs), which are the main form of energy storage in cells. researchgate.netnih.gov Studies in transgenic Brassica carinata have shown that expressing EhELO1 leads to the production of new TAG species containing DTA. nih.gov However, the efficiency of this incorporation is significantly improved by the co-expression of the enzyme EhLPAAT2. researchgate.net This enzyme, a lysophosphatidic acid acyltransferase also from E. hyemalis, facilitates the acylation of DTA into the sn-2 position of the glycerol (B35011) backbone of TAGs, a step that is otherwise inefficient in host plants like B. carinata. researchgate.netnih.gov This targeted incorporation not only increases the total amount of DTA accumulated in seed oil but also enhances the nutritional value of the oil. researchgate.net Furthermore, research has indicated that DTA can accumulate in the phospholipids (B1166683) of human fibroblasts under specific culture conditions, suggesting a role in the structural composition of cell membranes. mdpi.com

There is evidence that this compound can serve as a substrate for other enzymes to produce bioactive derivatives. For example, it can be converted by lipoxygenase (LOX) enzymes. One study demonstrated that DTA can be used to synthesize 17S-hydroxy-13Z,15E,19Z-docosatrienoic acid (17S-HDTA), indicating its potential role as a precursor in pathways that generate signaling molecules. nih.gov The metabolism of other closely related VLCPUFAs provides a model for the potential fate of DTA. For instance, docosapentaenoic acid (22:5n-3) is metabolized to docosahexaenoic acid (DHA, 22:6n-3) through a pathway that involves further elongation to a C24 intermediate, followed by desaturation and subsequent partial β-oxidation back to a C22 chain. nih.govcapes.gov.br This suggests that DTA could potentially undergo similar enzymatic modifications to produce other lipid derivatives.

Genetic and Molecular Mechanisms Regulating this compound Biosynthesis

The biosynthesis of this compound is directly controlled at the genetic level through the expression of the necessary elongase and desaturase enzymes. In metabolic engineering strategies, the production of DTA is achieved by introducing the genes encoding these key enzymes into a host organism. nih.govresearchgate.net

A stepwise genetic engineering approach in Brassica carinata has demonstrated that the level of DTA production can be precisely controlled by the combination of expressed genes. nih.gov

Expression of EhELO1 alone: This introduces the core capability to produce DTA and DDA from endogenous ALA and LA. nih.gov

Co-expression with CpDesX: Adding this desaturase gene increases the pool of ALA, thereby shifting the balance of synthesis towards the omega-3 pathway and increasing the DTA-to-DDA ratio. nih.gov

Co-expression with PiO3: Finally, adding this VLCPUFA desaturase further enhances the conversion of omega-6 intermediates to omega-3 intermediates, channeling more substrate towards DTA and maximizing its production. nih.gov

The expression of these transgenes is typically driven by strong, tissue-specific promoters, such as the seed-specific napin promoter, to ensure that DTA production is localized to the desired part of the plant (e.g., the seeds) and occurs at the appropriate developmental stage. nih.govresearchgate.net More broadly, fatty acid synthesis pathways are known to be regulated by transcription factors like sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs), which respond to the cellular lipid status, although their specific role in regulating engineered DTA pathways is less defined. bioscientifica.com

Gene Expression Analysis of Relevant Enzymes

The biosynthesis of this compound (DTA) involves the coordinated action of several enzymes, primarily fatty acid elongases and desaturases. The expression of the genes encoding these enzymes is a critical factor in determining the levels of DTA produced in an organism.

One of the key enzymes in DTA synthesis is an ELO-type elongase. nih.gov Research has identified an elongase from the plant Eranthis hyemalis, designated EhELO1, which is capable of elongating a wide range of polyunsaturated fatty acids (PUFAs). nih.gov This enzyme facilitates the conversion of α-linolenic acid (ALA) to eicosatrienoic acid (ETA), which is then further elongated to DTA. nih.gov In the ω-6 pathway, the same elongase, EhELO1, can elongate linoleic acid (LA) to eicosadienoic acid (EDA) and subsequently to docosadienoic acid (DDA). nih.gov

To enhance the production of DTA, researchers have also investigated the expression of other enzymes. For instance, an ω-3 desaturase from the fungus Claviceps purpurea (CpDesX) can effectively convert LA to ALA, thereby increasing the substrate pool for the ω-3 pathway leading to DTA. nih.gov Additionally, a very-long-chain polyunsaturated fatty acid (VLCPUFA) ω-3 desaturase (PiO3) can convert EDA to ETA, further channeling intermediates into the DTA synthesis pathway. nih.gov

Studies in human skeletal muscle cell cultures have shown that the expression of Δ-6 desaturase, an enzyme involved in the synthesis of various PUFAs, can be downregulated by certain compounds. diabetesjournals.org While this study did not directly focus on DTA, it highlights the complex regulatory mechanisms that can influence the expression of enzymes involved in fatty acid metabolism. diabetesjournals.org

Investigation of Biosynthetic Pathways in Genetically Modified Organisms

The biosynthesis of this compound has been successfully engineered in various organisms, particularly in oilseed crops, to produce this valuable fatty acid. nih.govnih.gov These efforts have provided significant insights into the biosynthetic pathways and the key enzymes involved.

A primary strategy has been the heterologous expression of specific genes in a host organism that does not naturally produce DTA. A notable example is the expression of the Eranthis hyemalis fatty acid elongase, EhELO1, in the oilseed crop Brassica carinata. nih.govnih.govgoogle.com This single enzyme is capable of the sequential elongation of both linoleic acid and α-linolenic acid to produce docosadienoic acid (DDA) and DTA, respectively. nih.gov

To optimize DTA production, a stepwise metabolic engineering approach has been employed. nih.gov This involves the co-expression of multiple genes to enhance the metabolic flux towards DTA. For instance, in Brassica carinata, the co-expression of EhELO1 with an ω-3 desaturase from Claviceps purpurea (CpDesX) was shown to increase the precursor pool for DTA synthesis. nih.gov

Furthermore, to facilitate the incorporation of the newly synthesized DTA into storage lipids, a lysophosphatidic acid acyltransferase from Eranthis hyemalis (EhLPAAT2) was co-expressed with EhELO1. nih.govnih.gov This resulted in a significant increase in the total amount of DTA in the transgenic seeds of Brassica carinata. nih.gov The addition of a fourth gene, a VLCPUFA ω-3 desaturase (PiO3), further enhanced the production of DTA by converting an intermediate from the ω-6 pathway into the ω-3 pathway. nih.gov

The following table summarizes the key genes and their functions in the engineered biosynthesis of DTA in Brassica carinata:

GeneEnzymeOrganism of OriginFunction in DTA Biosynthesis
EhELO1ELO-type elongaseEranthis hyemalisElongates α-linolenic acid to eicosatrienoic acid, and then to this compound. nih.gov
CpDesXω-3 desaturaseClaviceps purpureaConverts linoleic acid to α-linolenic acid, increasing the substrate for the ω-3 pathway. nih.gov
EhLPAAT2Lysophosphatidic acid acyltransferaseEranthis hyemalisIncorporates DTA and other VLCPUFAs into the sn-2 position of triacylglycerols. nih.govnih.gov
PiO3VLCPUFA ω-3 desaturasePhytophthora infestansConverts eicosadienoic acid to eicosatrienoic acid, redirecting intermediates to the DTA pathway. nih.gov

These studies in genetically modified organisms have not only demonstrated the feasibility of producing DTA in non-native hosts but have also elucidated the key enzymatic steps and regulatory points in its biosynthetic pathway. nih.govnih.gov

Role of this compound within broader Fatty Acid Metabolism and Lipid Homeostasis

This compound (DTA), as a very-long-chain polyunsaturated fatty acid (VLCPUFA), plays a role in the complex network of fatty acid metabolism and lipid homeostasis. nih.govresearchgate.netresearchgate.net While not as extensively studied as other omega-3 fatty acids like EPA and DHA, emerging research suggests its involvement in several key processes. ontosight.ai

Once synthesized, DTA is incorporated into cellular lipids, primarily phospholipids and triacylglycerols. nih.gov Its presence in cell membranes can influence their fluidity and integrity. mdpi.com The incorporation of DTA into these lipid pools is a crucial aspect of lipid homeostasis, ensuring the proper composition and function of cellular membranes.

Furthermore, DTA can serve as a precursor for the synthesis of other bioactive lipid mediators. While the specific metabolites derived from DTA are not as well-characterized as those from arachidonic acid or EPA, it is plausible that it can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules that modulate inflammation and other physiological processes. lipidmaps.org For example, studies have shown that DTA can influence the production of eicosanoids, which are critical in mediating inflammatory responses.

Research has also indicated that DTA may play a role in regulating the expression of genes involved in lipid metabolism. researchgate.net For instance, in cellular models, DTA has been shown to alter the processing of the amyloid precursor protein (APP), which is linked to Alzheimer's disease, suggesting an influence on lipid homeostasis within the brain. researchgate.net Additionally, disturbances in the metabolism of polyunsaturated fatty acids, including DTA, have been associated with alterations in lipid homeostasis in conditions such as non-alcoholic fatty liver disease (NAFLD). researchgate.net

The following table provides a summary of the known and potential roles of DTA in fatty acid metabolism and lipid homeostasis:

ProcessRole of this compound
Omega-3 Metabolic Pathway A downstream product of α-linolenic acid elongation. nih.gov
Incorporation into Cellular Lipids Integrated into phospholipids and triacylglycerols, affecting membrane properties. nih.govmdpi.com
Precursor to Bioactive Lipids Potential substrate for the synthesis of signaling molecules that regulate inflammation and other processes. lipidmaps.org
Gene Regulation May influence the expression of genes involved in lipid metabolism and cellular signaling pathways. researchgate.net
Interaction with Omega-6 Pathway Competes with omega-6 fatty acids for enzymatic processing, influencing the overall fatty acid balance. nih.gov

Cellular and Molecular Roles of 13,16,19 Docosatrienoic Acid

Interactions with Biological Membranes

13,16,19-Docosatrienoic acid, a polyunsaturated fatty acid (PUFA), plays a role in the fundamental structure and function of cellular membranes. Its integration into the lipid bilayer influences the physical properties of the membrane, which in turn affects various cellular activities.

Influence on Membrane Fluidity and Integrity

As a polyunsaturated fatty acid, this compound contributes to the fluidity and integrity of cell membranes. mdpi.com The presence of multiple cis double bonds in its long acyl chain introduces kinks, preventing tight packing of phospholipid molecules. This structural feature is thought to increase the flexibility and fluidity of biological membranes. mdpi.com Maintaining membrane fluidity is crucial for the proper function of membrane-bound proteins and for cellular processes such as signaling and transport. scbt.com The incorporation of such fatty acids is a key mechanism for maintaining cell membrane integrity. mdpi.comresearchgate.net

Integration into Phospholipid Bilayers

This compound can be integrated into the phospholipid bilayers that form the basic structure of cell membranes. mdpi.com It is found as a component of various phospholipids (B1166683), such as phosphatidylcholine. Studies have shown that this fatty acid can accumulate in the phospholipids of human fibroblasts, particularly under specific culture conditions. mdpi.com Its amphipathic nature allows it to be embedded within the membrane, where its hydrocarbon tail interacts with the hydrophobic core of the bilayer and its carboxyl group is oriented towards the aqueous environment. mdpi.com This integration directly affects the composition and, consequently, the physical properties of the membrane. mdpi.com

Modulation of Enzyme Activities and Cellular Processes

Beyond its structural role in membranes, this compound actively modulates the function of various enzymes and cellular pathways, demonstrating its involvement in critical biological processes.

Inhibition of Mammalian DNA Polymerases and Human Topoisomerases in vitro

Research has identified cis-13,16,19-docosatrienoic acid as a notable inhibitor of key enzymes involved in DNA replication and maintenance. It demonstrates inhibitory action against both mammalian DNA polymerases and human topoisomerases I and II. nih.govcaymanchem.com In a comparative study of C22-fatty acids, cis-13,16,19-docosatrienoic acid was the second-strongest inhibitor of these enzymes, surpassed only by cis-13,16-docosadienoic acid. nih.gov The mechanism of inhibition is thought to involve direct binding to a hydrophobic region of the enzymes. caymanchem.comresearchgate.net The cis configuration of the double bonds and the presence of a carboxyl group are essential for this inhibitory activity, as the methyl ester form shows no effect. caymanchem.com

Table 1: Inhibitory Effects of C22-Fatty Acids on DNA Polymerases and Topoisomerases

Compound Relative Inhibitory Strength
cis-13,16-Docosadienoic acid (C22:2) Strongest

Source: International Journal of Molecular Medicine, 2006. nih.gov

Effects on Lipoxygenase and Cyclooxygenase Isozymes

This compound has been shown to interact with enzymes of the eicosanoid synthesis pathway, including lipoxygenases (LOX) and cyclooxygenases (COX). It is recognized as a rare omega-3 fatty acid that can inhibit the binding of leukotriene B4 (LTB4), a product of the lipoxygenase pathway, to neutrophil membranes with a Ki of 5 μM. medchemexpress.comglpbio.comglpbio.com This suggests it can act as an antagonist at the LTB4 receptor. medchemexpress.com

Investigations into its direct effects on LOX isozymes revealed that its methyl ester form, methyl 13(Z),16(Z),19(Z)-docosatrienoate, was a weak inhibitor of human 12-LOX, 15-LOX-1, and 15-LOX-2, with IC₅₀ values greater than 200 µM. mdpi.com Other research suggests that docosatrienoic acid may have inhibitory activity towards the human Type II cyclooxygenase enzyme (COX-II), which is a key enzyme responsible for inflammation. google.com

Influence on Ion Channel Function (e.g., Potassium Channels in Macrophages)

Studies have demonstrated that this compound modulates the function of ion channels, specifically the outward-rectifying potassium channels in the membrane of rat peritoneal macrophages. medchemexpress.comglpbio.commedchemexpress.com The application of this fatty acid dose-dependently decreases the peak potassium (K+) current amplitude. medchemexpress.comglpbio.com Furthermore, it accelerates the kinetics of both potassium channel activation and inactivation at all tested membrane potentials. medchemexpress.comglpbio.comglpbio.com

In broader studies on polyunsaturated fatty acids and cardiac IKs potassium channels, removing the first three double bonds from a 22-carbon fatty acid, as in the case of 22:3Δ13,16,19, abolished the left-shifting effect on the voltage of half-maximal activation (V₀.₅) that is seen with more unsaturated fatty acids like DHA (22:6Δ4,7,10,13,16,19). nih.gov This indicates that the specific structure and position of the double bonds are critical for the modulatory effects on ion channel gating. nih.gov

Table 2: Effect of this compound on Macrophage K+ Channels

Parameter Effect
Peak K+ Current Amplitude Dose-dependent decrease
Potassium Activation Kinetics Accelerated

Source: Fiziol Zh Im I M Sechenova, 1995. medchemexpress.comglpbio.comglpbio.com

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound DTA, (13Z,16Z,19Z)-Docosatrienoic acid
cis-13,16-Docosadienoic acid DDA
Deoxyribonucleic acid DNA
Phosphatidylcholine PC
Leukotriene B4 LTB4
Docosahexaenoic acid DHA
Lipoxygenase LOX
Cyclooxygenase COX

Receptor Binding and Ligand Activity Studies

This compound, a rare omega-3 polyunsaturated fatty acid (PUFA), has been identified as an antagonist for specific receptors involved in the inflammatory process. glpbio.commedchemexpress.comontosight.ai Its activity is linked to its specific chemical structure, including the chain length and the degree and position of unsaturation. nih.gov

Research has demonstrated that this compound functions as an antagonist of the leukotriene B4 (LTB4) receptor. nih.gov Specifically, it inhibits the binding of [3H]-LTB4 to pig neutrophil membranes. glpbio.commedchemexpress.comcaymanchem.comcaymanchem.comlipidmaps.org This inhibitory action is characterized by a Ki value of 5 μM. glpbio.commedchemexpress.commedchemexpress.commedchemexpress.com The ability to block the LTB4 receptor suggests a mechanism by which this fatty acid can exert anti-inflammatory effects, as LTB4 is a potent chemoattractant and activator of leukocytes involved in inflammatory responses. nih.govmedchemexpress.com Studies on a series of essential fatty acids have shown that those with two or more unsaturated sites and chain lengths of 18-22 carbons are generally potent inhibitors of [3H]LTB4 binding. nih.gov

Compound Assay Target Organism/Tissue Inhibitory Constant (Ki)
This compound[3H]Leukotriene B4 (LTB4) BindingPig Neutrophil Membranes5 μM glpbio.commedchemexpress.commedchemexpress.com

Mechanisms of Cellular Response and Signaling Pathways

The biological effects of this compound extend to modulating cellular signaling pathways, particularly those governing inflammation and oxidative stress.

This compound (DTA) has demonstrated potent anti-inflammatory effects on human macrophages derived from THP-1 monocytes. researchgate.net Its mechanism involves the downregulation of the protein expression of several pro-inflammatory cytokines. researchgate.net Research has shown that DTA can suppress the expression of key inflammatory mediators, which may contribute to the regulation of immune responses. researchgate.net In one study, DTA was shown to downregulate cytokines including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α) in macrophage-derived THP-1 cells. researchgate.net Further research has indicated that the NLRP3 inflammasome, a key component of the innate immune system, suppresses the secretion of anti-inflammatory cytokines and DTA, suggesting a complex interplay in the regulation of inflammation. nih.gov Neutralizing pro-inflammatory cytokines like IL-1β or replenishing DTA has been shown to accelerate tissue regeneration in certain models, highlighting the compound's role in resolving inflammation. nih.govresearchgate.net

Cytokine Cell Line Observed Effect
Interleukin-1β (IL-1β)Macrophages (from THP-1)Downregulation researchgate.net
Interleukin-6 (IL-6)Macrophages (from THP-1)Downregulation researchgate.net
Interferon-gamma (IFN-γ)Macrophages (from THP-1)Downregulation researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Macrophages (from THP-1)Downregulation researchgate.net

Comparative Biological Activities with Other Polyunsaturated Fatty Acids (e.g., DHA, EPA)

Studies have been conducted to compare the functional properties of this compound (DTA) with other very long-chain polyunsaturated fatty acids (VLCPUFAs), particularly docosahexaenoic acid (DHA), which is often considered a benchmark for health-promoting activities. researchgate.netnih.gov

Research indicates that DTA possesses anti-inflammatory and antitumor properties that are comparable, and in some aspects superior, to those of DHA. researchgate.netnih.gov One comparative study investigated the antitumor and antioxidant effects of DTA and DHA against human breast cancer cell lines (SK-BR-3 and MDA-MB-231). researchgate.net The findings revealed that DTA exhibited comparable or even better antitumor and antioxidant effects than DHA. researchgate.net Notably, DTA was found to elicit much stronger antioxidant and pro-apoptotic effects than DHA in this context. researchgate.net This suggests that DTA has significant potential for applications in anti-tumor and anti-inflammatory medicine. researchgate.net The structural similarities between DTA and other bioactive lipids like alpha-linolenic acid and linoleic acid further support its potential for significant biological functions. mdpi.com

Biological Activity This compound (DTA) Docosahexaenoic Acid (DHA) Reference
Antitumor Effect Comparable or better than DHAStandard for comparison researchgate.net
Antioxidant Effect Stronger than DHAStandard for comparison researchgate.net
Pro-apoptotic Effect Much stronger than DHAStandard for comparison researchgate.net
Anti-inflammatory Properties Comparable to DHAStandard for comparison nih.gov

Analytical Methodologies for 13,16,19 Docosatrienoic Acid Research

Extraction and Sample Preparation Techniques for Fatty Acid Analysis

The initial and most critical step in fatty acid analysis is the extraction from the sample matrix. The choice of method depends on whether the analysis targets free fatty acids or the total fatty acid profile (including those esterified in lipids like triglycerides or phospholipids).

Commonly, lipids are extracted using solvent systems designed to efficiently solubilize these molecules. A widely used technique involves a biphasic solvent system, such as a chloroform-methanol mixture. For instance, total fatty acids can be extracted from tissues like the liver by homogenization in a chloroform-methanol (1:2, v/v) solution. chrom-china.com For cellular or tissue samples, homogenization and sonication in methanol (B129727) followed by a biphasic extraction with dichloromethane (B109758) and water is also a common practice. nih.govlipidmaps.org To specifically analyze free fatty acids, a different approach can be taken, such as extraction with ice-cold acetonitrile (B52724) to minimize the hydrolysis of esterified lipids. frontiersin.org

Following extraction, fatty acids are often chemically modified, or derivatized, to improve their analytical properties for subsequent chromatographic analysis. This is particularly crucial for gas chromatography, where the volatility of the analytes is key. The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). This can be achieved using reagents like methanol with a sulfuric acid catalyst at elevated temperatures (e.g., 100°C for 90 minutes) or using methanol-acetyl chloride. chrom-china.comnih.gov Another approach is transesterification with a mixture of methanol, toluene, and acetyl chloride to analyze the total fatty acid content. nih.gov

For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is employed to enhance ionization efficiency and improve chromatographic behavior. nih.gov Reagents such as 4-(2-(N,N-dimethylamino)ethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) or 2-dimethylaminoethylamine (DMED) can be used to tag the carboxylic acid group, which improves detection in positive ion mode ESI-MS/MS. nih.govnih.gov

Solid-phase extraction (SPE) may be used as a purification step to isolate fatty acids from other interfering compounds in the extract, enhancing the cleanliness of the sample before instrumental analysis. nih.gov In some cases, particularly for quantifying specific PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), 13,16,19-docosatrienoic acid itself can be used as an internal standard to ensure accurate quantification. nih.gov

Table 1: Summary of Extraction and Derivatization Techniques for Fatty Acid Analysis

Sample MatrixTarget AnalytesExtraction MethodDerivatization ReagentReference
Rat LiverTotal Fatty AcidsChloroform-Methanol (1:2, v/v)Methanol with 5% Sulfuric Acid chrom-china.com
MeatFree Fatty AcidsIce-cold AcetonitrileDMAQ (Isotopic-coded) frontiersin.org
MeatTotal Fatty Acids80% Methanol with 0.5 M NaOHDMAQ (Isotopic-coded) frontiersin.org
Human Plasma/SerumTotal Fatty AcidsHexane ExtractionPentafluorobenzyl bromide (PFBBr) cdc.gov
Blood SerumTotal Fatty Acids-Methanol-Toluene-Acetyl Chloride (8:2:1, v/v) nih.gov
Plant ShootsEndogenous FAHFAsMethanol/Chloroform/Water (1:2:1, v/v/v) followed by SPEDMED (2-dimethylaminoethylamine) nih.gov

Chromatographic Separation Techniques

Once extracted and prepared, the complex mixture of fatty acids is separated using chromatographic techniques. The choice between gas and liquid chromatography depends on the specific research question, the required sensitivity, and the nature of the derivatization performed.

Gas chromatography with flame ionization detection (GC-FID) is a classic and robust platform for the quantitative analysis of fatty acids. frontiersin.org In this method, derivatized fatty acids, typically as FAMEs, are volatilized in a heated injector and separated based on their boiling points and interactions with the stationary phase of a long capillary column. As the separated compounds elute from the column, they are burned in a hydrogen-air flame. The combustion process produces ions, generating a current that is proportional to the amount of organic analyte present. While highly quantitative and reliable, GC-FID identifies compounds based on their retention time compared to known standards, which can be challenging for complex mixtures containing isomeric fatty acids.

To overcome the identification limitations of GC-FID, gas chromatography is often coupled with a mass spectrometer (GC-MS). This technique combines the excellent separation power of GC with the sensitive and specific detection capabilities of MS. After separation on a capillary column (e.g., SP-2560 or Zebron ZB-1), the eluted FAMEs enter the mass spectrometer, where they are ionized, typically by electron impact (EI) or chemical ionization (CI). chrom-china.comlipidmaps.org The resulting mass spectra, which show the mass-to-charge ratio of the parent ion and its fragmentation pattern, provide a molecular fingerprint that allows for confident identification of the compounds.

GC-MS has been successfully used for the simultaneous determination of dozens of fatty acids in biological samples, including the specific identification of cis-13,16,19-docosatrienoic acid methyl ester in rat liver tissue. chrom-china.com The use of negative chemical ionization (NCI) can enhance sensitivity for certain derivatized fatty acids, such as pentafluorobenzyl (PFB) esters. nih.govlipidmaps.org GC-MS has also been instrumental in profiling the complete fatty acid complement in post-mortem human brain tissue, where alterations in various fatty acids were detected. ajtr.org

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful alternative to GC-MS for fatty acid analysis. frontiersin.org A key advantage is that it can, in some cases, analyze underivatized free fatty acids, simplifying sample preparation. mdpi.com However, direct analysis of underivatized fatty acids in negative ionization mode can suffer from poor ionization efficiency. frontiersin.orgnih.gov

To address this, derivatization strategies that add a readily ionizable group to the fatty acid are often employed. For example, an isotopic-coded derivatization strategy using DMAQ reagents has been developed for the sensitive and accurate quantification of free and esterified fatty acids, including cis-13,16,19-docosatrienoic acid. frontiersin.org In this method, reversed-phase liquid chromatography using a C8 or C18 column separates the derivatized fatty acids based on their hydrophobicity before they enter the mass spectrometer. frontiersin.org LC-MS is particularly well-suited for analyzing long-chain PUFAs that may be thermally unstable and prone to degradation under the high temperatures required for GC analysis. sci-hub.se

Table 2: Chromatographic Conditions for this compound Analysis by LC-MS

ParameterDescriptionReference
Chromatography SystemACQUITY Ultra-Performance Liquid Chromatography frontiersin.org
ColumnAgilent Eclipse Plus C8 RRHD 1.8 µm (2.1 × 100 mm) frontiersin.org
Mobile Phase A0.1% formic acid in water frontiersin.org
Mobile Phase B0.1% formic acid in isopropanol/acetonitrile (1:1, v:v) frontiersin.org
Flow Rate400 µL/min frontiersin.org
Column Temperature45°C frontiersin.org
Gradient Elution20-minute gradient from 30% to 100% Mobile Phase B frontiersin.org

Mass Spectrometric Identification and Characterization

Mass spectrometry is the cornerstone of modern lipid analysis, providing unparalleled sensitivity and specificity for identifying and characterizing fatty acids, including their isomers.

High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements of ions. sci-hub.senih.gov This accuracy allows for the determination of the elemental composition of an analyte, which is a powerful tool for confirming its identity.

Tandem mass spectrometry (MS/MS or MS²) takes this a step further by providing structural information. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion), such as the [M-H]⁻ ion of this compound at m/z 333.279, is selected in the first stage of the mass spectrometer. nih.gov This selected ion is then fragmented by colliding it with an inert gas, a process known as collision-induced dissociation (CID). nationalmaglab.org The resulting fragment ions (product ions) are analyzed in the second stage of the mass spectrometer. The fragmentation pattern is characteristic of the precursor ion's structure, revealing information about the carbon chain and the location of double bonds. sci-hub.sewikipedia.org

For this compound, experimental LC-MS/MS data in negative ionization mode shows a prominent precursor ion at m/z 333.2769. nih.gov The fragmentation of fatty acid carboxylate anions often involves characteristic losses, such as the elimination of neutral aliphatic radicals resulting from cleavages along the carbon chain. sci-hub.se HRMS and MS/MS techniques, especially when combined with liquid chromatography, represent the most powerful tools currently available for the comprehensive and quantitative analysis of PUFA-derived metabolites from diverse biological samples. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
MS TypeLC-MS/MS (Experimental) nih.gov
Precursor Type[M-H]⁻ nih.gov
Precursor m/z333.279 nih.gov
InstrumentqTof nih.gov
Ionization ModeNegative nih.gov
Top Product Ion (m/z)333.276947 (Relative Abundance: 100) nih.gov

Fragmentation Pattern Analysis

The structural elucidation of this compound, a polyunsaturated fatty acid (PUFA), through mass spectrometry (MS) relies heavily on the analysis of its fragmentation patterns. The specific techniques used can influence the resulting fragments, providing complementary information for confident identification.

When analyzed as a fatty acid methyl ester (FAME), the fragmentation of this compound can be complex. In general, for polyene FAMEs, major diagnostic ions are often produced by cleavage between the double bonds. For PUFAs, characteristic fragmentation can also include peaks corresponding to the loss of the hydrocarbon end of the chain and the methyl ester group. The presence of a methyl group is a direct result of the derivatization process and is not part of the original fatty acid structure.

To overcome the challenges of determining double bond positions in PUFAs, specialized MS techniques have been developed. One such method involves acetonitrile chemical ionization tandem mass spectrometry (MS/MS). In this approach, a reactive ion from acetonitrile (m/z 54) adducts to the double bonds of the FAME. Subsequent collisional dissociation of this adduct yields diagnostic fragment ions that allow for the unambiguous localization of the double bonds. Another technique, solvent-mediated chemical ionization (SMCI) MS/MS, also produces unique diagnostic ions that facilitate the structural characterization of FAMEs, often without the need for authentic standards.

Experimental mass spectral data for this compound is available in public databases like PubChem. One entry shows an experimental LC-MS/MS spectrum with a precursor ion [M-H]⁻ at m/z 333.279, with top peaks at m/z 333.276947, 339.198273, 183.011154, 339.304749, and 334.297150. In-silico predicted MS/MS data is also available, showing a precursor [M-H]⁻ at m/z 333.27936 and a top peak at m/z 333.2794.

Derivatization of the carboxylic acid group can significantly alter the fragmentation pattern and improve analytical sensitivity. For instance, trimethylsilyl (B98337) ether derivatives of PUFAs have been shown to yield all the necessary information for determining chain length, as well as the number and positions of double bonds.

A study on the fragmentation of DMAQ-derivatized unsaturated fatty acids, such as cis-8, 11, 14-eicosatrienoic acid, using high-resolution time-of-flight mass spectrometry (TOF-MS) revealed characteristic product ions at m/z 171.0922 and 199.0922. While this is not this compound, it provides insight into the fragmentation behavior of similar derivatized PUFAs.

Quantification Strategies

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. This typically involves the use of internal standards and the development of calibration curves, often coupled with derivatization to enhance detection sensitivity.

Internal Standards and Calibration Curve Development

The gold standard for quantitative analysis of fatty acids by mass spectrometry is the stable isotope dilution method. This technique involves adding a known amount of a stable isotope-labeled analogue of the target analyte to the sample at the beginning of the sample preparation process. This internal standard (IS) has nearly identical chemical and physical properties to the analyte and experiences similar losses during extraction and derivatization, thus allowing for accurate correction of analytical variability.

For the quantification of a panel of fatty acids, a mixture of stable isotope-labeled fatty acids is often used as the internal standard solution. For example, a study quantifying various fatty acids in human plasma used an internal standard solution containing eighteen stable isotopically-labeled fatty acids. While specific isotope-labeled standards for this compound are not always mentioned, the principle remains the same. In some studies, this compound itself has been used as an internal standard for the quantification of other fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in blood serum.

Calibration curves are constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A study quantifying cis-13,16,19-docosatrienoic acid using a DMAQ derivatization method reported a linear range of 0.5–1,000 ng/mL with a correlation coefficient (R²) of 0.9994. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 20 ng/mL and 50 ng/mL, respectively. Another analytical method from the CDC for a panel of fatty acids, including this compound, utilized a quadratic regression with a 1/x² weighting for the calibration curve.

Derivatization Methods for Enhanced Detection (e.g., Methyl Ester, PFBBr, DMAQ)

Derivatization is a key step in the analysis of fatty acids by gas chromatography (GC) and liquid chromatography (LC) as it improves their volatility, thermal stability, and detectability.

Methyl Esters (FAMEs): The conversion of fatty acids to their fatty acid methyl esters (FAMEs) is a classic and widely used derivatization method, particularly for GC-based analysis. This can be achieved through reactions with reagents like methanol-acetyl chloride or methanol-toluene-acetyl chloride.

Pentafluorobenzyl Bromide (PFBBr): PFBBr is a derivatizing agent that converts carboxylic acids into pentafluorobenzyl (PFB) esters. These derivatives are highly sensitive to electron capture detection, making them ideal for analysis by GC with electron capture detection (GC-ECD) or electron capture negative chemical ionization mass spectrometry (ECNCI-MS). This method has been successfully applied to the analysis of a wide range of fatty acids, from short-chain to long-chain. The derivatization is typically carried out by reacting the fatty acid extract with PFBBr in the presence of a base like diisopropylethylamine or triethylamine.

5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): DMAQ is a derivatization reagent used for the analysis of fatty acids by liquid chromatography-mass spectrometry (LC-MS). DMAQ reacts with the carboxylic acid group of fatty acids, significantly enhancing their detection sensitivity and improving their separation in LC. A key advantage of DMAQ is the ability to use isotopically labeled DMAQ (e.g., DMAQ-¹³C/¹⁵N) to create internal standards for each analyte, which helps to minimize matrix effects. A validated LC-MS method for quantifying 40 fatty acids, including cis-13,16,19-docosatrienoic acid, using DMAQ derivatization has been reported. The derivatization conditions, including the choice of coupling reagents and reaction temperature, have been optimized to ensure high efficiency.

The table below summarizes key parameters from a validated LC-MS/MS method for the quantification of cis-13,16,19-docosatrienoic acid using DMAQ derivatization.

ParameterValue
Derivatization Reagent 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ)
Linear Range 0.5–1,000 ng/mL
Correlation Coefficient (R²) 0.9994
Limit of Detection (LOD) 20 ng/mL
Limit of Quantification (LOQ) 50 ng/mL
Recovery 71%
Matrix Effect 92.4%
This data is based on a study by Liu et al. (2022).

Lipidomics Approaches for Comprehensive Fatty Acid Profiling

Lipidomics aims to provide a comprehensive

Genetic and Bioengineering Approaches for 13,16,19 Docosatrienoic Acid Production

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have it, is the cornerstone of bioengineering DTA. google.com This involves identifying the key enzymes in the DTA biosynthetic pathway and introducing their corresponding genes into well-characterized industrial production hosts, such as oleaginous yeasts or oilseed crops.

The oleaginous yeast Yarrowia lipolytica is a prominent microbial cell factory for producing fatty acids due to its ability to accumulate high levels of lipids. nih.govnih.govresearchgate.net Its genetic tractability and established fermentation processes make it an attractive chassis for metabolic engineering. mdpi.comfrontiersin.org

Researchers have successfully engineered Y. lipolytica for the production of ω-6 docosadienoic acid (DDA), a structurally similar VLCPUFA, demonstrating the feasibility of these strategies for DTA as well. nih.gov The biosynthesis of DTA in a microbial host would follow the ω-3 pathway, starting from α-linolenic acid (ALA). The key enzymatic step is the sequential elongation of ALA to eicosatrienoic acid (ETA, 20:3n-3) and then to DTA (22:3n-3). nih.gov

Engineering strategies in Y. lipolytica typically involve:

Introducing Elongase Enzymes: Expressing heterologous fatty acid elongases with high specificity towards C18 and C20 PUFA substrates is the primary step. nih.gov

Pathway Redesign: Modifying the host's native metabolic pathways to increase the flux towards the desired product. nih.gov

"Push-Pull" Strategies: This involves "pushing" by increasing the supply of precursors and "pulling" by enhancing the activity of downstream enzymes to drive the reaction forward. nih.gov For instance, enhancing the supply of the initial building block, acetyl-CoA, has been shown to significantly boost fatty acid production. mdpi.comnih.gov

A study on the production of the related compound DDA in Y. lipolytica illustrates the potential of this platform. By systematically applying these engineering principles, a final titer of 29.34 mg/L of DDA was achieved in a fed-batch fermentation process. nih.gov

Table 1: Example of Metabolic Engineering in Yarrowia lipolytica for Docosadienoic Acid (DDA) Production

Strain/StepGenetic Modification / StrategyDDA Titer (mg/L)DDA Content (% of Total Fatty Acids)
Redesigned Pathway Introduction of DDA biosynthetic pathway-0.046%
"Push-Pull" Strategy Application of "push-pull" metabolic engineering-0.078%
Enhanced Precursor Supply Increased acetyl-CoA supply3.19 mg/L0.391%
Fermentation Optimization Optimized fermentation conditions29.34 mg/L-

Data sourced from research on cis-13, 16-docosadienoic acid (DDA), demonstrating strategies applicable to DTA production. nih.gov

Oilseed crops are a promising and scalable land-based solution for producing novel fatty acids. researchgate.net Brassica carinata (Ethiopian mustard), a dedicated oilseed crop, has been successfully engineered to produce DTA. nih.gov This was achieved by introducing a minimal set of genes to convert the plant's endogenous ALA into DTA. researchgate.net

The core of this strategy was the expression of a single ELO-type elongase from the plant Eranthis hyemalis (winter aconite), known as EhELO1. nih.gov This enzyme efficiently catalyzes the two necessary elongation steps: converting ALA (18:3n-3) to ETA (20:3n-3), and subsequently converting ETA to DTA (22:3n-3). researchgate.netnih.gov

Further enhancements involved a stepwise metabolic engineering approach, creating multiple transgenic lines with additional genes to boost the yield of DTA. These constructs included:

An ω-3 desaturase from the fungus Claviceps purpurea (CpDesX), which converts linoleic acid (LA) into the DTA precursor, ALA, thereby increasing the substrate pool. nih.gov

A lysophosphatidic acid acyltransferase from E. hyemalis (EhLPAAT2), which facilitates the incorporation of the newly synthesized VLCPUFAs into the sn-2 position of triacylglycerols (TAGs), the main storage form of oil in seeds. nih.govresearchgate.net

This multi-gene approach successfully increased the accumulation of DTA in the seed oil of B. carinata, demonstrating the potential of transgenic plants for sustainable production. nih.gov

Table 2: Stepwise Engineering of Brassica carinata for DTA Production

ConstructGenes ExpressedKey FunctionResulting DTA Content (% of Total Fatty Acids in T1 Seeds)
Bc-1 EhELO1Elongates ALA to DTA~11%
Bc-2 EhELO1 + CpDesXIncreases ALA precursor pool~17%
Bc-3 EhELO1 + CpDesX + EhLPAAT2Enhances incorporation into seed oil>20%

Data derived from stepwise metabolic engineering in Brassica carinata. nih.govresearchgate.net

Discovery and Characterization of Novel Elongases and Desaturases

The success of bioengineering efforts hinges on the discovery of enzymes with high activity and the desired substrate specificity. nih.gov For DTA production, the key enzymes are fatty acid elongases and, for optimization, desaturases.

Fatty acid elongases are membrane-bound enzymes that catalyze the condensation of malonyl-CoA with a fatty acyl-CoA, extending the carbon chain by two units. vliz.befrontiersin.org A crucial discovery for DTA synthesis was the characterization of the elongase EhELO1 from Eranthis hyemalis. google.comnih.gov This plant is one of the few natural sources that accumulates VLCPUFAs, including the related compound DDA, in its seeds. researchgate.net Functional characterization through expression in yeast revealed that EhELO1 possesses broad substrate specificity, efficiently elongating a range of C18 and C20 polyunsaturated fatty acids, making it an ideal candidate for converting ALA to DTA. google.comnih.gov

Desaturases introduce double bonds into fatty acid chains. While not essential for the final elongation to DTA from ALA, they are critical for optimization strategies that aim to increase the precursor pool. nih.gov For example, the CpDesX desaturase from Claviceps purpurea was selected for its high efficiency in converting the abundant linoleic acid (LA, 18:2n-6) in oilseeds into α-linolenic acid (ALA, 18:3n-3), the direct precursor for the DTA pathway. nih.gov

The general process for discovering and characterizing these novel enzymes involves:

Database Mining: Searching expressed sequence tag (EST) and genomic databases of organisms known to produce unusual fatty acids. nih.gov

Cloning and Heterologous Expression: Isolating the candidate gene's open reading frame and expressing it in a model system like yeast (Saccharomyces cerevisiae). nih.govvliz.be

Functional Characterization: Feeding the engineered yeast with various potential fatty acid substrates and analyzing the resulting fatty acid profile using gas chromatography (GC) to determine the enzyme's specific activity and substrate preference. nih.govvliz.be

Table 3: Key Enzymes in the Bioengineered Production of 13,16,19-Docosatrienoic Acid

EnzymeTypeSource OrganismFunction in DTA Production
EhELO1 ElongaseEranthis hyemalisCatalyzes the sequential elongation of ALA to ETA and ETA to DTA. google.comnih.gov
CpDesX ω-3 DesaturaseClaviceps purpureaConverts linoleic acid (LA) to α-linolenic acid (ALA), increasing the precursor pool for DTA synthesis. nih.gov
EhLPAAT2 AcyltransferaseEranthis hyemalisIncorporates newly synthesized DTA into triacylglycerols (TAGs) for stable storage in seed oil. nih.govresearchgate.net

Optimization Strategies for Enhanced Yields in Research Models

Achieving commercially viable yields of DTA requires a multi-pronged optimization approach that goes beyond the simple introduction of biosynthetic genes. nih.gov

In microbial systems like Yarrowia lipolytica, strategies focus on maximizing the metabolic flux towards fatty acid synthesis and optimizing culture conditions. A key strategy is to increase the availability of the central metabolic precursor, acetyl-CoA. mdpi.comnih.gov This can be achieved by overexpressing genes involved in its synthesis. mdpi.com Additionally, optimizing fermentation parameters such as nutrient feeds, pH, and dissolved oxygen can significantly enhance final product titers. nih.gov

In transgenic plants, optimization focuses on both increasing the synthesis of the target fatty acid and ensuring its stable accumulation in the seed oil. nih.gov A powerful strategy is the stepwise stacking of genes that address different bottlenecks in the pathway. nih.gov As demonstrated in B. carinata, this includes:

Increasing Precursor Supply: Co-expression of a desaturase (CpDesX) to convert more of the native fatty acids into the required precursor, ALA. nih.gov

Enhancing Acylation into TAGs: Co-expression of an acyltransferase (EhLPAAT2) that can efficiently transfer the novel VLCPUFA from the acyl-CoA pool into the TAG backbone. nih.govresearchgate.net This is crucial because the native enzymes of many oilseed crops cannot handle VLCPUFAs, leading to their degradation or low accumulation. nih.govresearchgate.net

These combined strategies address the entire pathway from precursor supply to final product storage, leading to a synergistic increase in the accumulation of the desired fatty acid. nih.gov In engineered B. carinata, this multi-gene approach led to DTA levels exceeding 20% of the total fatty acids in the seed oil, a significant improvement over expressing the elongase alone. nih.gov

Future Directions and Emerging Research Avenues for 13,16,19 Docosatrienoic Acid

Unexplored Cellular and Molecular Mechanisms of Action

Initial research has identified several distinct biological effects of 13,16,19-docosatrienoic acid, providing a foundation for future mechanistic studies. It has been shown to act as an antagonist of the leukotriene B4 (LTB4) receptor, suggesting a role in modulating inflammatory responses. medchemexpress.comchemsrc.com Additionally, it influences the kinetics of potassium channels in the membranes of macrophages and has recently been found to inhibit melanogenesis by suppressing the MITF/tyrosinase axis in melanoma cells. chemsrc.commdpi.com

However, these findings represent only the tip of the iceberg. The downstream consequences of LTB4 receptor antagonism by this specific fatty acid are not fully understood. Future research must dissect the specific signaling cascades affected and how this interaction differs from that of other, more abundant fatty acids. The modulation of ion channels points to a potential role in cellular excitability and communication, particularly in immune and neural cells, which warrants deeper investigation. While its impact on melanogenesis is a recent discovery, the precise molecular interactions that lead to the inhibition of MITF translocation remain to be elucidated. mdpi.com Furthermore, its role in maintaining cell membrane integrity and fluidity is hypothesized but not yet thoroughly investigated, opening a significant area for future exploration. mdpi.com

Investigation of Novel Enzymatic Pathways and Metabolites

The metabolic fate of this compound is a critical unknown. While it is recognized as an endogenous metabolite, the specific enzymatic pathways responsible for its synthesis and degradation are not well-defined. medchemexpress.commetabolicatlas.org The biosynthesis of other long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), involves a series of desaturase and elongase enzymes, often followed by peroxisomal beta-oxidation. nih.govresearchgate.netnih.gov A key avenue of future research will be to identify the specific enzymes that catalyze the conversion of precursors into this compound.

Furthermore, it is plausible that this compound serves as a precursor to a novel class of lipid mediators, analogous to how arachidonic acid is metabolized into prostaglandins (B1171923) and leukotrienes. britannica.com The identification of its downstream metabolites, potentially generated through pathways like lipoxygenase (LOX), cyclooxygenase (COX), or cytochrome P450 (CYP450), could uncover new bioactive molecules with unique signaling functions. Exploring these metabolic pathways will be essential to understanding the full scope of this fatty acid's biological relevance.

Application of Advanced Multi-Omics Technologies (e.g., Proteolipidomics)

To unravel the complex roles of this compound, an integrated, systems-level approach is necessary. Advanced multi-omics technologies are powerful tools for this purpose. mdpi.comnih.gov Lipidomics, the large-scale study of lipids, can precisely quantify the levels of this compound and its potential metabolites across different tissues and disease states. youtube.com

Integrating lipidomics with other omics disciplines can provide deeper insights:

Transcriptomics: Can reveal how cellular levels of this compound correlate with changes in gene expression, identifying pathways and biological processes it may regulate. nih.gov

Proteomics: Can identify proteins whose expression or post-translational modifications are altered in response to this fatty acid.

Proteolipidomics: A specialized application, can be used to identify proteins that directly bind to this compound or its metabolites, uncovering novel receptors, transporters, or enzymes that interact with it.

These multi-omics approaches have been successfully used to investigate fatty acid metabolism in the context of various diseases and can be leveraged to build a comprehensive network of the molecular interactions involving this compound. nih.govnih.govoup.com

Development of High-Throughput Screening Methods for Biological Activity

Discovering the full spectrum of biological activities for this compound requires moving beyond hypothesis-driven research. High-throughput screening (HTS) offers an unbiased approach to rapidly test a large number of biological targets or cellular systems for responses to this molecule. arvojournals.orgnih.gov

Future research could focus on developing two main types of HTS assays: youtube.com

Target-Based Screening: Assays could be designed to screen libraries of receptors, enzymes, and other proteins to find novel molecular targets of this compound.

Phenotypic Screening: Cell-based assays can be used to screen for a wide range of cellular effects, such as changes in cell proliferation, differentiation, migration, or the secretion of signaling molecules. nih.gov This approach does not require prior knowledge of a specific target and can uncover entirely new biological functions.

The development of robust HTS platforms will accelerate the identification of new therapeutic and biological applications for this fatty acid.

Structural-Activity Relationship Studies for Specific Biological Functions

Understanding which structural features of this compound are essential for its known activities is crucial for both mechanistic insight and potential therapeutic development. Structure-activity relationship (SAR) studies involve systematically modifying the molecule's structure and observing how these changes affect its biological function. drugdesign.org

For this compound, key structural elements to investigate would include:

The 22-carbon chain length.

The number and position of the three cis-double bonds (at carbons 13, 16, and 19). mdpi.com

The terminal carboxylic acid group.

By synthesizing and testing a series of analogs—with altered chain lengths, different double bond configurations (cis vs. trans), or modified functional groups—researchers can pinpoint the exact moieties responsible for its effects on targets like the LTB4 receptor or the melanogenesis pathway. science.gov This knowledge is fundamental for designing more potent or selective synthetic derivatives.

Table 1: Potential Structural Modifications for SAR Studies of this compound
Structural FeatureType of ModificationPotential Impact on Activity
Carbon Chain LengthShortening or lengthening the acyl chain (e.g., C20, C24)Altering lipid solubility, membrane integration, and binding affinity to target proteins.
Double BondsChanging the number, position, or geometry (cis to trans) of the double bondsAffecting molecular shape, flexibility, and recognition by enzymes or receptors.
Carboxylic Acid Head GroupEsterification or conversion to an amideModifying polarity, charge, and ability to form hydrogen bonds, which could alter receptor interaction.

Role in Fundamental Biological Processes beyond Current Understanding

The known functions of this compound in inflammation and pigmentation may be indicators of a much broader role in fundamental biology. As an omega-3 fatty acid, it is likely incorporated into the phospholipid bilayers of cell membranes, where it can influence membrane properties such as fluidity, thickness, and the function of membrane-bound proteins. mdpi.combritannica.com

Future research should explore its potential involvement in:

Neurobiology: Given that other long-chain omega-3 fatty acids are vital for brain structure and function, this molecule could play a role in neuronal membranes, synaptic transmission, or neuro-inflammation.

Metabolic Regulation: Its structural similarity to other fatty acids involved in energy metabolism suggests it may influence processes like insulin (B600854) sensitivity or lipid storage in tissues such as the liver and adipose.

Cell Signaling Precursor: Beyond its own activity, it may be a precursor to a cascade of yet-to-be-identified signaling molecules that could regulate a wide array of cellular processes.

Investigating these broader roles will be key to placing this compound within the larger context of lipid biology and human health.

Q & A

Q. What are the key physicochemical properties of 13,16,19-Docosatrienoic Acid (DOSA) relevant to experimental design?

DOSA is a long-chain ω-3 polyunsaturated fatty acid (C22H38O2; molecular weight 334.54) with three cis-configured double bonds at positions 13, 16, and 19 . Key properties include:

  • Solubility : Ethanol (100 mg/mL for in vitro studies); DMSO/PEG300/Tween 80/saline mixtures for in vivo formulations .
  • Storage : Stable at -20°C for 3 years (powder) or 1 month in solvent; -80°C for 6 months in solvent .
  • Physical constants : Boiling point 459.1°C, logP 8.63, and refractive index 1.488 .

Q. How should DOSA be handled safely in laboratory settings?

  • Personal protective equipment (PPE) : Wear gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation of aerosols .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose of via approved hazardous waste protocols .
  • First aid : Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .

Q. What are validated methods for preparing DOSA stock solutions?

  • In vitro : Dissolve in ethanol (100 mg/mL) and dilute in assay buffers to working concentrations .
  • In vivo : Use a 20% DMSO, 40% PEG300, 10% Tween 80, and 30% saline mixture for oral administration .
  • Quality control : Verify purity (>98%) via HPLC or GC-MS, especially for dose-response studies .

Advanced Research Questions

Q. How does DOSA modulate ion channel activity in neuronal models, and what experimental approaches are used to quantify this?

DOSA reduces peak K+ current amplitudes in a dose-dependent manner, as shown in patch-clamp electrophysiology studies. Key steps:

  • Dosing : Apply DOSA (1–50 µM) directly to cultured neurons .
  • Kinetic analysis : Measure activation/inactivation time constants before and after treatment .
  • Controls : Include ω-6 fatty acids (e.g., arachidonic acid) to compare specificity .

Q. What mechanisms underlie DOSA's inhibition of LTB4 binding to neutrophil membranes?

DOSA competes with LTB4 for membrane receptor sites (Ki = 5 µM), as demonstrated in competitive binding assays using radiolabeled LTB4 .

  • Experimental design : Incubate pig neutrophils with [³H]-LTB4 and increasing DOSA concentrations.
  • Data interpretation : Calculate Ki using Cheng-Prusoff equation to account for ligand-receptor affinity .

Q. How can researchers resolve discrepancies in CAS numbers (18104-42-2 vs. 28845-86-5) for DOSA?

The CAS 28845-86-5 corresponds to the (13Z,16Z,19Z)-isomer, which is the biologically active form . The 18104-42-2 entry may refer to an alternative isomer or synthesis byproduct. Always:

  • Verify isomer configuration via NMR or mass spectrometry .
  • Cross-reference supplier Certificates of Analysis (CoA) for isomer-specific data .

Q. What are the implications of DOSA's reduction of Aβ peptides in Alzheimer’s disease models?

DOSA decreases Aβ40/Aβ42 secretion by 40–80% in neuronal cultures, likely via modulation of lipid raft composition or γ-secretase activity .

  • Experimental validation : Treat APP-transfected cells with DOSA (1–10 µM) and quantify Aβ via ELISA.
  • Controls : Compare with DHA or EPA to assess ω-3 specificity .

Q. How can structural differences between DOSA and similar fatty acids (e.g., docosahexaenoic acid) be leveraged in mechanistic studies?

DOSA’s three double bonds vs. DHA’s six result in distinct membrane fluidity effects. Methods to differentiate:

  • Lipidomics : Use LC-MS/MS to quantify DOSA incorporation into phospholipid bilayers .
  • Functional assays : Compare antioxidant activity (e.g., TBARS assay) between DOSA and DHA .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent results in DOSA’s dose-response curves across studies?

  • Source analysis : Check solvent compatibility (e.g., ethanol vs. DMSO effects on cell viability) .
  • Normalization : Express data relative to vehicle controls and baseline ion channel activity .
  • Meta-analysis : Pool data from ≥3 independent replicates to identify outliers .

Q. What analytical techniques confirm DOSA’s purity and structural integrity?

  • GC-MS/EI : Monitor molecular ion m/z 334.29 and fragmentation patterns .
  • ¹H-NMR : Validate double bond positions via coupling constants (J = 10–12 Hz for cis bonds) .
  • HPLC-UV : Use C18 columns with acetonitrile/water gradients (retention time ~15 min) .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.